![molecular formula C25H34N2O5S B2988008 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922058-83-1](/img/structure/B2988008.png)
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H34N2O5S and its molecular weight is 474.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, including those substituted with benzenesulfonamide groups, indicates their potential in photodynamic therapy (PDT). These compounds, characterized for their spectroscopic, photophysical, and photochemical properties, exhibit high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for Type II mechanisms in PDT, particularly in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Alyar et al. (2018) synthesized Schiff bases derived from benzenesulfonamide, showing significant antimicrobial activities against various bacteria and fungi. The study's findings highlight the potential of these compounds as antimicrobial agents (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Carbonic Anhydrase Inhibition
The study by Sapegin et al. (2018) discusses the synthesis of [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting their potential as enzyme inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Synthesis of Tetrahydrobenzo[b][1,4]oxazepine Derivatives
Shaabani et al. (2010) presented a novel synthetic route for tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. This method involves a one-pot multicomponent reaction, offering a new pathway for synthesizing related compounds (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).
Anticancer Potential
Rahman et al. (2014) synthesized N-substituted benzene sulfonamide derivatives and evaluated their diuretic, antihypertensive, and anti-diabetic potential. Notably, some compounds demonstrated significant anticancer activity, particularly against breast cancer cell lines (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Antifungal and Anti-HIV Activity
A study by Zareef et al. (2007) on benzensulfonamides bearing the 1,3,4-oxadiazole moiety revealed that these compounds possess significant antifungal and anti-HIV activities, suggesting their potential in treating related infections (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Anticancer Agents from Aminothiazole-Paeonol Derivatives
Tsai et al. (2016) investigated aminothiazole-paeonol derivatives for their anticancer effects. Their findings indicated high potency against several cancer cell lines, showcasing the potential of these compounds in cancer treatment (Tsai, Kapoor, Huang, Lin, Liang, Lin, Huang, Liao, Chen, Huang, & Hsu, 2016).
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-16(2)10-11-27-20-14-19(8-9-21(20)32-15-25(5,6)24(27)28)26-33(29,30)23-13-18(4)17(3)12-22(23)31-7/h8-9,12-14,16,26H,10-11,15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJUIXAFQCEKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid](/img/structure/B2987925.png)
![5-[(4-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2987926.png)

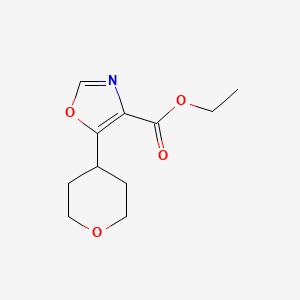
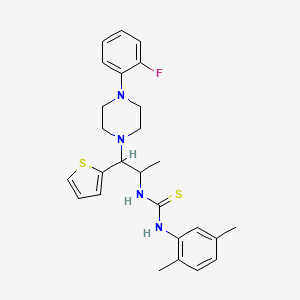
![6-[2-(2,6-dimethylmorpholino)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2987931.png)
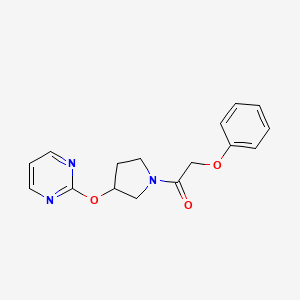
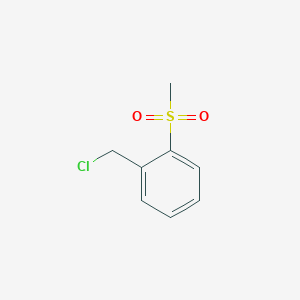
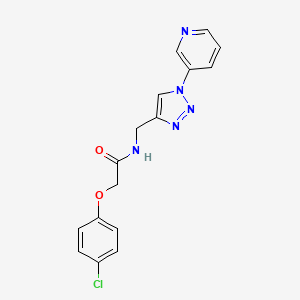
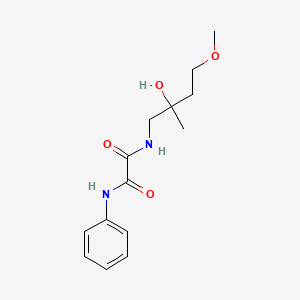
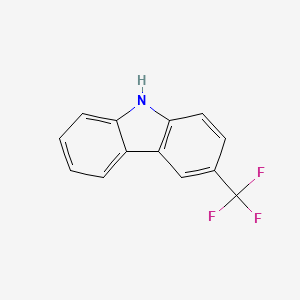
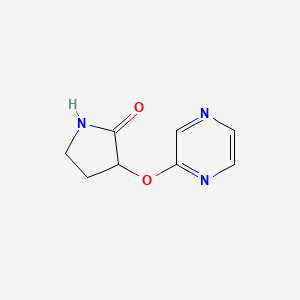
![2-[3-(4-Chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)
![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)